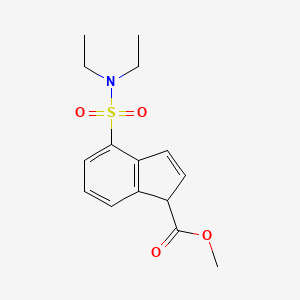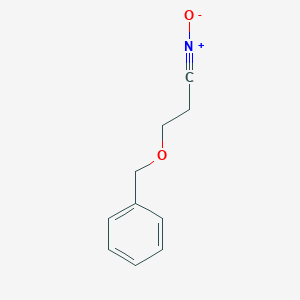![molecular formula C17H17BrO B14311630 5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene CAS No. 111965-01-6](/img/structure/B14311630.png)
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a methoxy group, and a vinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene typically involves several steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The acetyl group is removed in a sodium hydrogen carbonate solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methoxy groups.
Oxidation and Reduction: The vinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the vinyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically results in the substitution of hydrogen atoms on the benzene ring with bromine atoms .
Aplicaciones Científicas De Investigación
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxyphenol: This compound shares the bromine and methoxy groups but lacks the vinyl group.
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but contains an ethylamine group instead of a vinyl group.
Uniqueness
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
111965-01-6 |
|---|---|
Fórmula molecular |
C17H17BrO |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
5-bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H17BrO/c1-4-14-5-7-15(8-6-14)11-19-17-12(2)9-16(18)10-13(17)3/h4-10H,1,11H2,2-3H3 |
Clave InChI |
PSOJNZBMJONNSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)C=C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
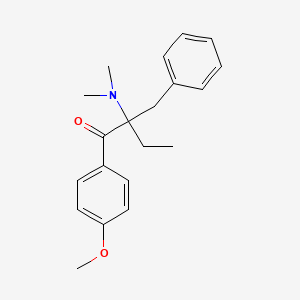
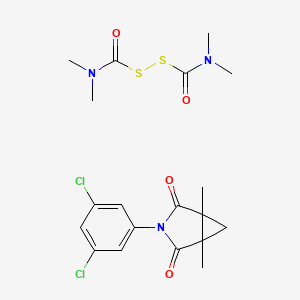
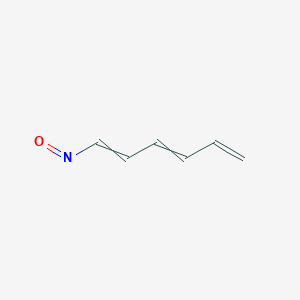
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
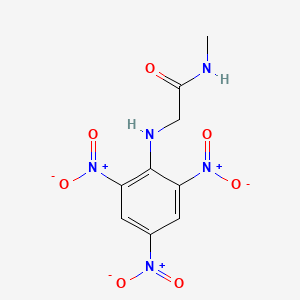
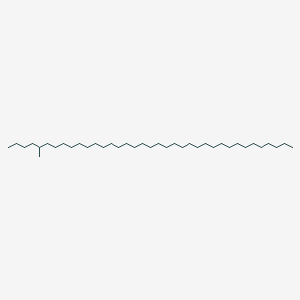
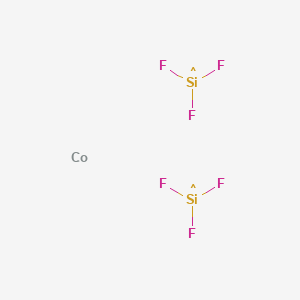
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
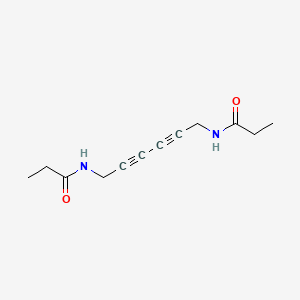
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
